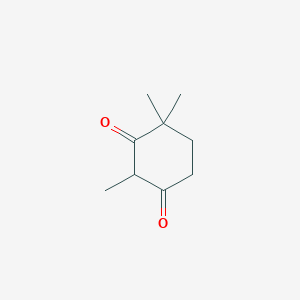

2,4,4-Trimethyl-1,3-cyclohexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,4-Trimethyl-1,3-cyclohexanedione is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanedione, characterized by the presence of three methyl groups at positions 2 and 4 on the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,4-Trimethyl-1,3-cyclohexanedione can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with methylating agents under controlled conditions. For instance, a slurry of 1,3-cyclohexanedione, potassium carbonate, and acetonitrile can be stirred at room temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow processes. These processes ensure high efficiency and yield, making them suitable for large-scale production. The reaction typically involves the use of strong bases and methylating agents to achieve the desired methylation .

Análisis De Reacciones Químicas

Types of Reactions

2,4,4-Trimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile.

Major Products Formed

The major products formed from these reactions include diketones, alcohol derivatives, and halogenated compounds. These products are often used as intermediates in further chemical synthesis.

Aplicaciones Científicas De Investigación

Scientific Research Applications

TMCHD has diverse applications across multiple scientific disciplines:

Organic Synthesis

TMCHD serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of new compounds.

Research indicates that TMCHD may exhibit biological activities, particularly as an inhibitor of enzymes like 4-Hydroxyphenylpyruvate dioxygenase. This enzyme is crucial in the catabolism of tyrosine, impacting energy production and metabolic processes. Inhibition can disrupt photosynthesis in plants, leading to potential herbicidal applications.

Medicinal Chemistry

TMCHD is recognized as a metabolite of 13-cis-Retinoic Acid, which is widely used in treating severe acne. Its role in retinoid signaling pathways suggests potential therapeutic applications in dermatology .

Environmental Science

In environmental chemistry, TMCHD is utilized in designing eco-friendly derivatives of antioxidants for use in tires. Studies have shown that modifications to TMCHD can enhance antioxidant activity significantly.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4,4-Trimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. For instance, as a metabolite of 13-cis-Retinoic Acid, it influences the retinoid signaling pathway, which plays a crucial role in cell differentiation and proliferation. Additionally, its herbicidal activity is attributed to the inhibition of p-hydroxyphenylpyruvatedioxygenase, an enzyme involved in the biosynthesis of essential plant metabolites .

Comparación Con Compuestos Similares

2,4,4-Trimethyl-1,3-cyclohexanedione can be compared with other cyclohexanedione derivatives, such as:

1,3-Cyclohexanedione: Lacks the methyl groups, making it less sterically hindered.

2,5,5-Trimethyl-1,3-cyclohexanedione: Similar in structure but with different methyl group positions.

3,5,5-Trimethyl-1,2-cyclohexanedione: Differing in the position of the carbonyl groups.

The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct chemical properties and reactivity .

Actividad Biológica

2,4,4-Trimethyl-1,3-cyclohexanedione (TMCD) is an organic compound characterized by its unique cyclohexane ring structure with three methyl groups. This compound has garnered attention for its various biological activities, particularly its role as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the catabolism of tyrosine. This article explores the biological activity of TMCD, including its mechanisms of action, applications in medicine and agriculture, and relevant case studies.

TMCD primarily exerts its biological effects through the inhibition of HPPD. This enzyme is involved in the degradation of tyrosine, a vital amino acid necessary for numerous metabolic processes. Inhibition of HPPD disrupts this pathway, leading to significant cellular and molecular consequences.

Target Enzyme: HPPD

- Function : HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.

- Impact of Inhibition : The inhibition by TMCD can lead to:

- Disruption of photosynthesis in plants.

- Potential toxicity in organisms reliant on tyrosine metabolism.

Biological Applications

TMCD has been studied for various applications across different fields:

1. Medical Applications

TMCD serves as a metabolite in the synthesis of 4-Oxo-isotretinoin, which is utilized in treating severe acne. Its role in dermatological treatments highlights its therapeutic potential.

2. Agricultural Applications

As an HPPD inhibitor, TMCD is explored for use in herbicides. Compounds that inhibit this enzyme are effective against a range of weeds by disrupting their growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of TMCD and its derivatives:

TMCD's reactivity is largely attributed to its carbonyl groups, which allow it to participate in various chemical reactions:

- Derivatization Reagent : TMCD reacts with protein carbonyls to form hydrazones that can be analyzed via mass spectrometry.

- Synthesis Pathways : Various synthetic routes exist for producing TMCD, often involving controlled conditions to ensure yield and purity .

Propiedades

IUPAC Name |

2,4,4-trimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRVKBUIEQBLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC(C1=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.